molecular formula C25H22N2O4S B12017778 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one CAS No. 763106-71-4

2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B12017778
CAS No.: 763106-71-4
M. Wt: 446.5 g/mol
InChI Key: MUXATVDWXKNNEM-UHFFFAOYSA-N
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Description

2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties

Preparation Methods

The synthesis of 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. The general synthetic route includes:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and 4-methoxybenzaldehyde.

    Formation of Intermediates: The initial steps involve the formation of intermediates through reactions like aldol condensation and nucleophilic substitution.

    Cyclization: The key step in the synthesis is the cyclization reaction, which forms the quinazolinone core structure.

    Thioether Formation:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the thioether bond and formation of corresponding acids and alcohols.

Scientific Research Applications

2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in disease processes, such as kinases or proteases.

    Modulation of Signaling Pathways: The compound may modulate key signaling pathways, such as the MAPK or PI3K/Akt pathways, leading to changes in cell proliferation, apoptosis, or inflammation.

    Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, triggering downstream effects that contribute to its biological activity.

Comparison with Similar Compounds

2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one can be compared with other similar compounds in the quinazolinone family, such as:

    2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one: This compound has a similar structure but with different substituents, leading to variations in its biological activity.

    2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one:

    2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one: The nitro group introduces additional reactivity, making this compound useful in different chemical and biological contexts.

Properties

CAS No.

763106-71-4

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C25H22N2O4S/c1-3-31-20-12-8-17(9-13-20)23(28)16-32-25-26-22-7-5-4-6-21(22)24(29)27(25)18-10-14-19(30-2)15-11-18/h4-15H,3,16H2,1-2H3

InChI Key

MUXATVDWXKNNEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC

Origin of Product

United States

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